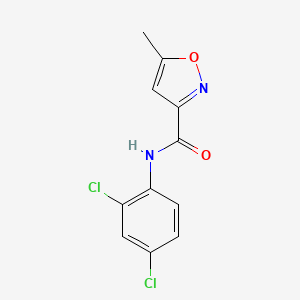
UTL-5G
Descripción general
Descripción
UTL-5g es un nuevo quimioprotector de molécula pequeña conocido por su capacidad para disminuir la hepatotoxicidad, la nefrotoxicidad y la mielotoxicidad inducidas por cisplatino a través de la inhibición del factor de necrosis tumoral alfa . Este compuesto ha mostrado promesa en el aumento de las tasas de supervivencia de ratones tratados con dosis altas de cisplatino .
Aplicaciones Científicas De Investigación
UTL-5g tiene una amplia gama de aplicaciones de investigación científica. Se utiliza principalmente como agente quimioprotector para reducir los efectos secundarios del cisplatino y otros medicamentos de quimioterapia basados en platino . El compuesto también ha mostrado potencial en la reducción de la toxicidad hepática aguda inducida por radiación . Además, se está investigando this compound por sus propiedades antiinflamatorias y su capacidad para proteger contra la toxicidad cardíaca inducida por doxorrubicina . Sus aplicaciones se extienden a los campos de la química, la biología, la medicina y la industria, donde se utiliza para estudiar la modulación del factor de necrosis tumoral alfa y sus efectos en diversas vías biológicas .
Mecanismo De Acción
UTL-5g ejerce sus efectos principalmente a través de la inhibición del factor de necrosis tumoral alfa . Esta inhibición ayuda a reducir la hepatotoxicidad, la nefrotoxicidad y la mielotoxicidad inducidas por cisplatino . El compuesto también interrumpe los eventos de señalización en las líneas celulares de macrófagos, incluida la supresión de la hiperfosforilación de proteínas involucradas en la remodelación de la actina y la inhibición de la activación del transductor de señales y activador de la transcripción 3 (STAT3) . Estas acciones contribuyen a sus efectos quimioprotectores y antiinflamatorios.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
UTL-5G interacts with various enzymes and proteins in biochemical reactions. It undergoes hydrolysis to ISOX and 2,4-dichloroaniline (DCA) in human liver microsomes . This process is catalyzed effectively by human carboxylesterases hCE1b and hCE2 . The nature of these interactions is enzymatic, with hCE2 exhibiting approximately 30-fold higher catalytic efficiency than hCE1b .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It lowers hepatotoxicity, nephrotoxicity, and myelotoxicity induced by cisplatin through TNF-α inhibition . This influence on cell function impacts cell signaling pathways and gene expression, altering cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its bioactivation to ISOX. It exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . This compound and DCA competitively inhibit microsomal CYP1A2, CYP2B6, and CYP2C19 . They also exhibit time-dependent inhibition of microsomal CYP1A2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its hydrolysis to ISOX and DCA in human liver microsomes is NADPH-independent . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound treatment increased the survival rate and delayed the time to death for mice treated with high doses of cisplatin . Specific threshold effects, as well as toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes and cofactors. It undergoes hydrolysis to ISOX and DCA, a process catalyzed by human carboxylesterases hCE1b and hCE2 . The impact of this compound on metabolic flux or metabolite levels is not currently available.
Métodos De Preparación
La preparación de UTL-5g implica la síntesis de su metabolito activo, ácido 5-metilisoxazol-3-carboxílico . La ruta sintética típicamente incluye la esterificación del ácido 5-metilisoxazol-3-carboxílico para formar sus ésteres metílico y etílico . Los métodos de producción industrial para this compound no están ampliamente documentados, pero el compuesto se sintetiza en entornos de laboratorio para fines de investigación.
Análisis De Reacciones Químicas
UTL-5g se somete a hidrólisis para formar su metabolito activo, ácido 5-metilisoxazol-3-carboxílico . Esta reacción es catalizada por carboxilesterasas humanas, específicamente hCE1b y hCE2 . El compuesto también exhibe inhibición competitiva e inhibición dependiente del tiempo de las enzimas microsomales del citocromo P450, particularmente CYP1A2, CYP2B6 y CYP2C19 . Los principales productos formados a partir de estas reacciones incluyen ácido 5-metilisoxazol-3-carboxílico y 2,4-dicloroanilina .
Comparación Con Compuestos Similares
UTL-5g es estructuralmente similar a la leflunomida, otro inhibidor del factor de necrosis tumoral alfa . this compound ha mostrado una mayor eficacia en la reducción de los efectos secundarios inducidos por cisplatino y la toxicidad hepática aguda inducida por radiación . Otros compuestos similares incluyen amifostina, un agente que contiene azufre que reduce la toxicidad debido a varios regímenes de quimioterapia y radioterapia . A diferencia de la amifostina, this compound no afecta significativamente el peso corporal, lo que lo convierte en un agente quimioprotector más específico .
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPKSWAQDCJLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589349 | |
| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646530-37-2 | |
| Record name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646530-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646530372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ISOXAZOLECARBOXAMIDE, N-(2,4-DICHLOROPHENYL)-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL421NQ9XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




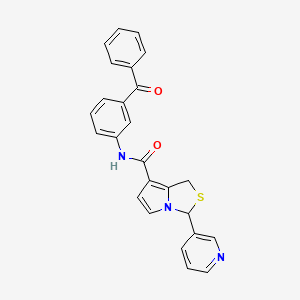
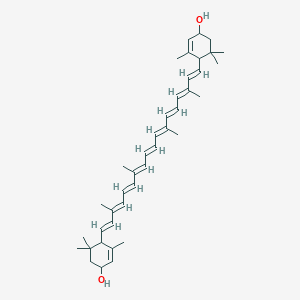

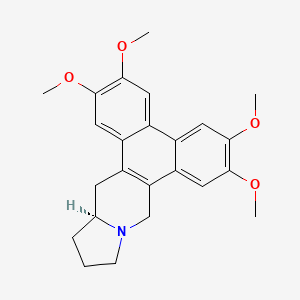

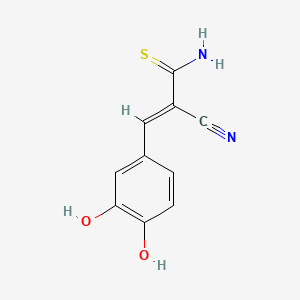
![(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B1682050.png)
![(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride](/img/structure/B1682055.png)

![5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1682058.png)


